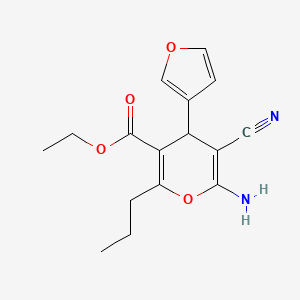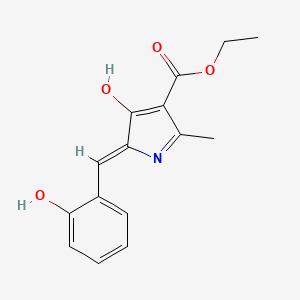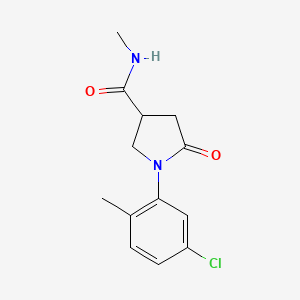![molecular formula C16H22N2OS2 B5974584 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol (TME) is a chemical compound that has gained significant attention in the field of medicinal chemistry. TME is a piperazine derivative that has been studied for its potential therapeutic benefits in the treatment of various diseases. In
Mécanisme D'action
The exact mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol may act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and agonists of this receptor have been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth. In anxiety and depression research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, potentially through its action on the 5-HT1A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic benefits in various diseases. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anticancer, anxiolytic, and antidepressant effects, making it a promising compound for further research. However, one limitation of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic benefits in cancer, anxiety, and depression. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol and to develop more effective synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine and 4-(3-thienylmethyl)piperazine with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is then purified through recrystallization. The yield of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is typically around 70%.
Applications De Recherche Scientifique
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic benefits in various diseases, including cancer, anxiety, and depression. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its anxiolytic and antidepressant effects, with research suggesting that it may act as a serotonin receptor agonist.
Propriétés
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c19-7-3-15-11-17(10-14-4-9-20-13-14)5-6-18(15)12-16-2-1-8-21-16/h1-2,4,8-9,13,15,19H,3,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKWVJIWDHEBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CSC=C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)

![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)
![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)

![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)
